Receptor Selectivity Profile: Siponimod vs. Fingolimod, Ozanimod, and Ponesimod
Siponimod (BAF312) demonstrates a distinct receptor selectivity profile compared to other S1P modulators. It is a potent agonist for S1P1 (EC50 = 0.39 nM) and S1P5 (EC50 = 0.98 nM) receptors, with >1000-fold selectivity over S1P2, S1P3, and S1P4 receptors . In contrast, fingolimod is a pan-agonist with activity at S1P1, S1P3, S1P4, and S1P5 [1]. Ozanimod is also selective for S1P1 (EC50 ~ 1 nM) and S1P5 (EC50 = 11 nM), but with lower potency at S1P5 . Ponesimod is selective for S1P1 only [1].
| Evidence Dimension | S1P Receptor Subtype Agonist Activity (EC50, nM) |
|---|---|
| Target Compound Data | S1P1 = 0.39 nM; S1P5 = 0.98 nM |
| Comparator Or Baseline | Fingolimod: Active at S1P1, S1P3, S1P4, S1P5; Ozanimod: S1P1 ~1 nM, S1P5 = 11 nM; Ponesimod: S1P1 only |
| Quantified Difference | Siponimod is >1000-fold selective for S1P1 and S1P5 over other S1P subtypes. |
| Conditions | In vitro GTP-γS binding and cAMP assays on human S1P receptor subtypes. |
Why This Matters
This specific selectivity profile is a key determinant of siponimod's safety and efficacy, as it avoids S1P3-mediated cardiac effects while potentially retaining S1P5-mediated neuroprotective benefits.
- [1] Cree B, et al. S1P Receptor Modulators in Multiple Sclerosis. NeurologyLive. 2023. View Source
